N-butyl-6-chloropyridin-3-amine
Description
N-butyl-6-chloropyridin-3-amine is a substituted pyridine derivative characterized by a chlorine atom at the 6-position and an n-butyl group attached to the nitrogen at the 3-position. Its structural attributes are defined by the SMILES string ClC1=CC=C(NC(C)CCC)C=N1 and the InChI identifier InChI=1S/C9H13ClN2/c1-3-4-5-12-9-7-6-8(10)11-2/h6-7,12H,3-5H2,1-2H3 . Collision cross-section (CCS) values, predicted via computational methods, vary depending on adduct formation, with the [M+H]+ ion displaying a CCS of 138.0 Ų, while [M+Na]+ and [M+K]+ ions exhibit higher values (151.7 and 143.5 Ų, respectively) . These data suggest moderate molecular size and polarity, influenced by the bulky n-butyl substituent.
Properties
IUPAC Name |
N-butyl-6-chloropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-6-11-8-4-5-9(10)12-7-8/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJGEJZWUVEHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-chloropyridin-3-amine typically involves the alkylation of 6-chloropyridin-3-amine with butyl halides. One common method is the nucleophilic substitution reaction where 6-chloropyridin-3-amine reacts with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N-butyl-6-chloropyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form N-butyl-6-aminopyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products like N-butyl-6-azidopyridine or N-butyl-6-thiopyridine.
Oxidation: Products like N-butyl-6-nitrosopyridine or N-butyl-6-nitropyridine.
Reduction: N-butyl-6-aminopyridine.
Scientific Research Applications
Synthesis of N-butyl-6-chloropyridin-3-amine
The synthesis of this compound can be achieved through various methods, often involving the reaction of chlorinated pyridine derivatives with amines. One notable method involves using 2,2-difluoroethylamine and 2-chloro-5-(chloromethyl)pyridine under basic conditions to produce high yields of the desired compound. This approach emphasizes economic and environmentally friendly synthesis techniques, which are crucial for industrial applications .
Biological Activities
This compound exhibits significant biological activities that make it a candidate for further research in medicinal chemistry:
Agrochemical Applications
The compound has shown promise in agrochemical formulations, particularly as a pesticide or herbicide:
- Pest Control : Patents have documented the use of compounds related to this compound for controlling agricultural pests. The application involves treating seeds and soil to enhance crop protection against various pests .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-butyl-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological system and target.
Comparison with Similar Compounds
Substituent Variations in Pyridin-3-amine Derivatives
N-butyl-6-chloropyridin-3-amine belongs to a family of pyridin-3-amine derivatives with distinct substituents affecting physicochemical and commercial properties. Key analogs include:
Key Observations:
- Cost Differences : The n-butyl derivative is significantly more expensive (9.94 EUR/mg) compared to N-methyl analogs (e.g., 0.27 EUR/mg for 6-chloro-N-methylpyridin-3-amine), reflecting challenges in synthesis or purification due to the bulky alkyl chain .
- Substituent Effects: The 6-chloro group enhances electrophilicity, while the n-butyl chain increases hydrophobicity compared to methyl substituents.
Comparison with a Patent-Derived Analog
The European patent EP 3 339 296 A1 describes a structurally complex derivative: N-(4-chloro-3-{4-methoxy-6-[6-((R)-1-methylbutoxy)pyridin-3-yl]-1,3,5-triazin-2-yl}benzyl)amine hydrochloride . Unlike this compound, this compound features:
- A triazine core conjugated to a pyridine ring.
- Additional substituents (methoxy, benzylamine, and chiral 1-methylbutoxy groups).
Functional Implications : The patent compound’s complexity suggests tailored bioactivity, whereas this compound’s simpler structure may serve as a building block for agrochemicals or smaller-molecule drug candidates .
Biological Activity
N-butyl-6-chloropyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity against various pathogens, along with relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of pyridine derivatives followed by amination. The introduction of the butyl group can be achieved through nucleophilic substitution reactions. The general synthetic route includes:
- Chlorination of Pyridine : 6-chloropyridine is synthesized from pyridine using chlorinating agents.
- N-butylation : The chlorinated pyridine undergoes nucleophilic substitution with butylamine to yield this compound.
Biological Activity
This compound exhibits a range of biological activities, particularly in antimicrobial and antiparasitic applications.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of chloropyridine have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| This compound | S. aureus | 16 μg/mL |
These findings suggest that the compound has moderate antibacterial activity, potentially due to its ability to interfere with bacterial protein synthesis pathways.
Antiparasitic Activity
In addition to its antibacterial properties, this compound has been investigated for antiparasitic effects. A study indicated that similar pyridine derivatives could inhibit the growth of protozoan parasites, showing promise as therapeutic agents against diseases such as malaria.
Case Studies
-
Study on Antichlamydial Activity :
A recent study highlighted the potential of chlorinated pyridine derivatives in treating Chlamydia trachomatis. The compounds showed selective activity against the pathogen, suggesting a targeted approach in drug development . -
Antimycobacterial Properties :
Another research focused on the synthesis of chlorinated compounds that exhibited anti-tubercular activity against Mycobacterium tuberculosis. The findings indicated that modifications in the chloropyridine structure could enhance efficacy while reducing toxicity to human cells .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of pyridine derivatives have provided insights into optimizing their biological activity:
- Polar Functional Groups : Incorporating polar functionalities improved aqueous solubility and bioavailability, which are crucial for effective drug action .
- Substituent Effects : Variations in substituent groups on the pyridine ring significantly influenced both potency and selectivity against target pathogens .
Q & A
Q. Q1. What experimental methods are recommended for determining the solubility of N-butyl-6-chloropyridin-3-amine in organic solvents?
Answer: The solubility of structurally similar compounds (e.g., 6-chloropyridazin-3-amine) can be determined using a synthetic method where the compound is equilibrated with solvents (e.g., methanol, ethanol, DMF) at controlled temperatures (298.15–343.55 K) under atmospheric pressure. Solubility data are correlated using the modified Apelblat equation (temperature-dependent) or the λh equation (activity coefficient model), with root-mean-square relative deviations <5% . For thermodynamic insights, the van’t Hoff equation calculates dissolution enthalpy (ΔH°) and entropy (ΔS°), while Gibbs free energy (ΔG°) indicates spontaneity .
Q. Q2. How can researchers confirm the structural identity of this compound after synthesis?
Answer: Use a combination of spectroscopic techniques:
- NMR : - and -NMR to identify alkyl chain integration (e.g., butyl group at δ ~0.9–1.6 ppm) and aromatic proton environments (e.g., pyridine ring protons at δ ~7–8 ppm). reports pyridine derivatives with δ 7.42–8.26 ppm for chloropyridinyl protons .
- IR : Detect NH stretching (~3250 cm) and aromatic C=C vibrations (~1600 cm) as seen in analogous pyrimidin-2-amine derivatives .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., expected m/z ~200–250 for CHClN).
Advanced Research Questions
Q. Q3. How can reaction automation tools optimize the synthesis of this compound?
Answer: Platforms like LabMate.AI integrate machine learning to screen reaction parameters (temperature, catalyst loading, solvent ratios) for yield optimization. For example, Ugi reactions and C–N coupling (used in pyridine derivatives) benefit from automated parameter tuning. Computational workflows can predict optimal conditions for nucleophilic substitution at the 6-chloro position .
Q. Q4. What strategies resolve contradictions in experimental data, such as anomalous solubility trends?
Answer: Apply statistical validation (e.g., root-mean-square deviation <5% ) and cross-check with alternative models (e.g., NRTL or UNIQUAC for activity coefficients). For synthesis discrepancies, use DOE (Design of Experiments) to isolate variables (e.g., purity of starting materials, side reactions). highlights purification via column chromatography (ethyl acetate/hexane) to eliminate byproducts affecting solubility .
Q. Q5. How is X-ray crystallography applied to confirm the molecular structure of this compound derivatives?
Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, triazolopyrimidine derivatives (e.g., 6-benzyl-3-[(6-chloropyridine)carboxamido]pyrazolo[3,4-b]pyridine-2-thione) are analyzed for π-π stacking and hydrogen bonding, critical for validating synthetic routes . Deposition in databases like CCDC ensures reproducibility (e.g., deposition number 2051917 in ) .
Q. Q6. What methodologies differentiate deductive vs. heuristic approaches in hypothesis-driven synthesis?
Answer:
- Deductive : Start with a hypothesis (e.g., "electron-withdrawing groups enhance reactivity at the pyridine 3-amine position"). Validate via controlled experiments (e.g., comparing chloro vs. bromo substituents) .
- Heuristic : Use exploratory synthesis (e.g., combinatorial libraries) to discover unexpected reactivity. For example, ’s "discovery approach" identified optimal alkylation conditions for pyrimidin-2-amine derivatives .
Methodological Frameworks
Q. Table 1: Key Thermodynamic Parameters for Solubility Analysis
Q. Table 2: Spectroscopic Benchmarks for Structural Confirmation
| Technique | Key Peaks/Data | Example Compound | Reference |
|---|---|---|---|
| -NMR | δ 4.68 ppm (CH), δ 7.33 ppm (pyridine H) | N-(2,4-Dimethylbenzyl)-4-methylpyrimidin-2-amine | |
| IR | 3254 cm (N-H stretch) | Pyrimidin-2-amine derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
